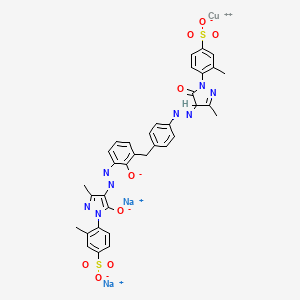
1,2,3-Benzoxadithiole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzoxadithiole 2-oxide is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzoxadithiole 2-oxide typically involves the reaction of 2-mercaptophenol with thionyl chloride in toluene. The reaction is exothermic and results in the formation of a white solid . The reaction conditions include:
Solvent: Toluene
Reagent: Thionyl chloride
Temperature: Room temperature
By-products: Hydrogen chloride gas
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Benzoxadithiole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzoxadithiole 2-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3-Benzoxadithiole 2-oxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Benzoxadithiole 2-oxide can be compared with other similar compounds, such as:
- 1,2,3-Benzoxadiazole 1-oxide
- 1,2,3-Benzotriazine 2-oxide
- 1,3,2-Dioxathiole 2-oxide
Eigenschaften
| 77825-98-0 | |
Molekularformel |
C6H4O2S2 |
Molekulargewicht |
172.2 g/mol |
IUPAC-Name |
1,2λ4,3-benzoxadithiole 2-oxide |
InChI |
InChI=1S/C6H4O2S2/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H |
InChI-Schlüssel |
UPOJGBFMHWVGSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OS(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
